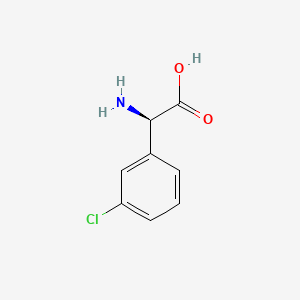

(2R)-2-amino-2-(3-chlorophenyl)acetic acid

説明

BenchChem offers high-quality (2R)-2-amino-2-(3-chlorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-(3-chlorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOUENCSVMAGSE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363943 | |

| Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25698-37-7 | |

| Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to (2R)-2-amino-2-(3-chlorophenyl)acetic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic, chiral amino acid that serves as a critical building block in modern synthetic organic chemistry. Its unique structure, featuring a stereocenter directly attached to both an aromatic ring and an amino group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The precise (R)-configuration is paramount, as stereochemistry dictates biological activity. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust methodology for its enantioselective synthesis via enzymatic resolution, details analytical procedures for confirming chiral purity, and discusses its application and safe handling.

Molecular and Physicochemical Profile

Structure and Identifiers

The molecular structure consists of an acetic acid backbone with an amino group and a 3-chlorophenyl substituent at the alpha-carbon (C2). The "(2R)" designation specifies the absolute stereochemistry at this chiral center.

-

IUPAC Name: (2R)-2-amino-2-(3-chlorophenyl)acetic acid

-

Molecular Formula: C₈H₈ClNO₂[1]

-

Molecular Weight: 185.61 g/mol [1]

-

CAS Number: 25698-37-7[1]

-

Canonical SMILES: C1=CC(=CC(=C1)Cl)N

Physicochemical Data

The physicochemical properties are essential for designing synthetic protocols, purification strategies, and formulation studies. While experimental data for certain properties are not widely published, a combination of vendor-supplied information and computational predictions provides a reliable profile.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid. | [2] |

| Melting Point | Data not consistently available. Melting points of related isomers like 2-chlorophenylacetic acid are in the 92-95 °C range.[3] The amino group and crystal packing will significantly influence this value. | N/A |

| pKa (Predicted) | ~1.5-2.5 (Carboxylic acid), ~9.0-10.0 (Ammonium). A predicted pKa for the highly related (2R)-2-amino-2-(3-bromo-2-chlorophenyl)acetic acid is 1.52.[4] Standard amino acid pKa values provide a reasonable estimate.[5] | [4][5] |

| Solubility | Expected to be soluble in aqueous acidic and basic solutions due to its amphoteric nature. Limited solubility in nonpolar organic solvents. | N/A |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |

| logP (Predicted) | 1.4244 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic and Analytical Characterization

Authenticating the structure and confirming the enantiomeric purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid are critical quality control steps.

Expected Spectroscopic Signature

-

¹H NMR:

-

Aromatic Protons (Ar-H): Four protons expected in the ~7.2-7.5 ppm region, exhibiting complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring.

-

Alpha-Proton (α-H): A singlet or doublet (if coupled to NH₂) around ~4.5-5.0 ppm. Its position is sensitive to solvent and pH.

-

Amine (NH₂) and Carboxylic Acid (OH) Protons: Broad singlets with variable chemical shifts, often exchanging with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the ~170-175 ppm region.

-

Aromatic Carbons: Six signals expected between ~125-145 ppm. The carbon attached to the chlorine atom will be distinct.

-

Alpha-Carbon (α-C): A signal around ~55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A moderate band around ~3000-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around ~1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically ~700-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion [M]⁺: A peak at m/z 185, accompanied by a characteristic [M+2]⁺ peak at m/z 187 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Fragmentation: Expect loss of the carboxyl group (-45 Da) to yield a fragment at m/z 140.

-

Protocol: Chiral Purity Assessment by HPLC

Ensuring high enantiomeric excess (e.e.) is the primary analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Rationale for Method Selection: Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are exceptionally effective for separating underivatized amino acid enantiomers under reversed-phase conditions. These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, which are well-suited to the amphoteric nature of the analyte.

Step-by-Step Protocol:

-

Column: Astec® CHIROBIOTIC® T or similar teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer. A typical starting point is 80:20 (v/v) Methanol / 10 mM Ammonium Acetate in water. The high organic content often enhances enantioselectivity for amino acids on this phase.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm or 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Ensure complete dissolution.

-

Injection Volume: 10 µL.

-

Analysis: Inject the racemic standard first to determine the retention times of both the (R)- and (S)-enantiomers. Subsequently, inject the sample to be tested. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Caption: Chiral HPLC workflow for enantiomeric excess (e.e.) determination.

Synthesis and Stereochemical Control

Rationale for Enantioselective Synthesis

For pharmaceutical applications, obtaining a single enantiomer is almost always mandatory. The biological activity and metabolic fate of the (R)- and (S)-enantiomers can differ dramatically. Producing a racemic mixture necessitates a resolution step, where the unwanted enantiomer is either discarded or racemized and recycled. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for achieving this separation. It leverages the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.

Representative Protocol: Enzymatic Kinetic Resolution of a Precursor Ester

This protocol describes the resolution of the racemic methyl ester of the target amino acid. The enzyme will selectively hydrolyze the (S)-ester, leaving the desired (R)-ester unreacted and in high enantiomeric purity.

Step 1: Synthesis of Racemic Methyl 2-amino-2-(3-chlorophenyl)acetate The racemic amino acid is first prepared via a standard method like the Strecker synthesis, starting from 3-chlorobenzaldehyde. It is then esterified (e.g., using methanol and thionyl chloride) to yield the racemic methyl ester.

Step 2: Enzymatic Kinetic Resolution

-

Setup: In a temperature-controlled reaction vessel, suspend the racemic methyl 2-amino-2-(3-chlorophenyl)acetate (1.0 eq) in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (CAL-B, often sold as Novozym® 435) (e.g., 10% w/w relative to the substrate). Immobilization simplifies enzyme removal post-reaction.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the remaining (R)-ester.

-

Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Extraction: Acidify the filtrate to pH ~2 with 1M HCl. This protonates the newly formed (S)-acid. Extract the mixture with an organic solvent like ethyl acetate. The desired (R)-ester will remain in the organic phase, while the (S)-acid may be partitioned differently or remain in the aqueous phase. A carefully designed extraction protocol is key.

-

Purification: The organic layer, containing the enantiomerically enriched (R)-ester, is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

-

Final Hydrolysis: The purified (R)-ester is then hydrolyzed to the target (R)-acid using standard aqueous acid or base conditions, followed by neutralization to the isoelectric point to precipitate the final product.

Caption: Workflow for enantioselective synthesis via enzymatic kinetic resolution.

Applications in Pharmaceutical Development

(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a prototypical non-natural amino acid, a class of compounds of immense interest in drug discovery. Its primary value lies in its use as a chiral building block .

-

Peptidomimetics: Incorporating non-natural amino acids like this one into peptide chains is a cornerstone of peptidomimetic design. The 3-chlorophenyl group provides a rigid, lipophilic side chain that can engage in specific binding interactions within a target protein's active site. The (R)-stereochemistry forces a specific spatial orientation, which can enhance binding affinity, improve metabolic stability (by resisting proteolysis), and modulate receptor selectivity compared to natural L-amino acids.

-

Scaffold for Small Molecules: Beyond peptides, the amino acid motif serves as a versatile handle for constructing more complex small-molecule drugs. The amino and carboxylic acid groups provide two points for synthetic elaboration, allowing for the creation of diverse chemical libraries for screening against various biological targets.

Safety, Handling, and Storage

Proper handling is crucial to ensure personnel safety and maintain the integrity of the compound. The following guidelines are based on GHS classifications for the racemic mixture.[7]

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term stability, storage at -20°C is recommended.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15879, 3-Chlorophenylacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 290730, 2-Amino-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]

-

MDPI. (2020). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. Molecules, 25(21), 5185. Retrieved from [Link]

- Google Patents. (n.d.). US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide.

-

Springer Nature. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Communications Biology, 4, 1184. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-クロロフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2R)-2-AMINO-2-(3-BROMO-2-CHLOROPHENYL)ACETIC ACID CAS#: 1389869-15-1 [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

(2R)-2-amino-2-(3-chlorophenyl)acetic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid

Authored by: A Senior Application Scientist

Introduction

(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its specific stereochemistry and the presence of a chlorine atom on the phenyl ring impart unique properties that are leveraged in the design of bioactive molecules. The precise structural elucidation of this compound is paramount to ensure the efficacy, safety, and purity of the final products. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough structural analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is crucial for the selection and optimization of analytical methods. These properties dictate its solubility, stability, and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [2][3] |

| Molecular Weight | 185.61 g/mol | [2][3][4] |

| CAS Number | 25698-37-7 | [3] |

| Appearance | Typically a white to off-white solid | [5] |

| Storage | Store at room temperature, sealed in a dry environment.[3] For long-term stability, storage at 2-8°C is recommended.[6][7] | |

| Purity | Commercially available with purity ≥97% | [3] |

Stereochemistry: The Core of its Identity

The defining structural feature of this molecule is the stereocenter at the alpha-carbon (C2), which results in two enantiomers: (2R) and (2S). The "R" configuration, as specified in the topic, is crucial for its intended biological activity in many applications. Verifying the enantiomeric purity is therefore a critical aspect of its analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating and quantifying the enantiomers of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.

Causality of Experimental Choices: The selection of a CSP is based on its ability to form transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times. For amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based phases like CHIROBIOTIC T) or zwitterionic ion-exchangers are often effective.[8][9][10] The mobile phase composition is then optimized to enhance the enantioselectivity and improve peak shape.

Detailed Experimental Protocol: Chiral HPLC

-

Column Selection: A teicoplanin-based chiral stationary phase, such as a CHIROBIOTIC T2 column, is a suitable starting point.[9]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer. For amino acids, a polar ionic or polar organic mode is often employed.[9] A starting condition could be 80:20 (v/v) methanol/water with 0.1% formic acid.

-

Sample Preparation: Dissolve a precisely weighed amount of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm and 254 nm. The chlorophenyl group provides good UV absorbance.

-

-

Data Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Workflow for Chiral HPLC Analysis

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Structural Confirmation and Purity Assessment

Beyond stereochemistry, a comprehensive structural analysis involves confirming the molecular structure and assessing the purity of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expert Insights: In ¹H NMR, the aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-7.5 ppm. The α-proton, adjacent to the chiral center, is expected to appear as a singlet or a doublet depending on the solvent and its exchange with deuterium. In ¹³C NMR, the carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above δ 170 ppm. The aromatic carbons will have distinct signals, with the carbon attached to the chlorine atom being significantly influenced.[5][11]

Expected NMR Data Summary

| Nucleus | Chemical Shift (δ) ppm (Expected Range) | Assignment |

| ¹H NMR | ~7.1 - 7.4 | Aromatic protons |

| ~5.0 | α-CH | |

| Variable (broad) | -NH₂ and -COOH | |

| ¹³C NMR | ~170 - 175 | C=O (Carboxyl) |

| ~130 - 140 | Aromatic carbons | |

| ~55 - 65 | α-C |

Note: Exact chemical shifts are dependent on the solvent and concentration.[5][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Trustworthiness through Self-Validation: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 186.03. High-resolution mass spectrometry (HRMS) can provide the exact mass, which should be within a few ppm of the theoretical value (185.0243562 Da for the neutral molecule), confirming the elemental composition.[2][4]

Protocol for LC-MS Analysis

-

Chromatography: A standard reversed-phase C18 column can be used for purity analysis prior to MS detection. A simple gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically effective.

-

Mass Spectrometry Parameters (ESI+):

-

Ionization Mode: Electrospray Ionization (Positive)

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Data Analysis: Look for the parent ion [M+H]⁺ at the expected m/z. Fragmentation data (MS/MS) can be acquired to further confirm the structure by observing losses of characteristic groups like H₂O, CO₂, and the chloro-phenyl moiety.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[12]

Authoritative Grounding: This technique requires growing a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map.[12] This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing definitive proof of the (R) configuration. While it is a powerful technique, it is contingent on the ability to produce high-quality crystals.

Overall Structural Analysis Workflow

Caption: A multi-technique approach for comprehensive structural analysis.

Conclusion

The structural analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. Chiral HPLC is essential for determining its enantiomeric purity, a critical parameter for its function as a chiral building block. NMR and mass spectrometry provide robust confirmation of its chemical structure and molecular weight. For absolute stereochemical assignment, X-ray crystallography remains the definitive method. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby supporting the development of safe and effective end-products.

References

-

PubChem. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Experimental Part. Retrieved from [Link]

-

Blow, D. (2002). X-ray crystallography. PMC. Retrieved from [Link]

-

Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies. Retrieved from [Link]

- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.

-

Pietrzyk, A. J., Bujacz, A., Jaskolski, M., & Bujacz, G. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. Biblioteka Nauki. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

Gubitz, G., & Schmid, M. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43–88. Retrieved from [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

-

MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

-

MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Chloroacetic acid. Retrieved from [Link]

-

MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

GlpBio. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride | 37085-27-1 [sigmaaldrich.com]

- 8. chiraltech.com [chiraltech.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. 3-Chlorophenylacetic acid(1878-65-5) 1H NMR [m.chemicalbook.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R)-2-amino-2-(3-chlorophenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(2R)-2-amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a crucial chiral building block in modern synthetic chemistry. Its structural architecture, featuring a stereocenter directly attached to a halogenated aromatic ring, makes it a valuable precursor for the synthesis of complex molecular targets, particularly in the pharmaceutical and agrochemical industries. The precise spatial arrangement of the amino group, dictated by the (R)-configuration, is often paramount for achieving the desired biological activity and stereoselectivity in subsequent synthetic transformations. This guide provides an in-depth exploration of its chemical identifiers, physicochemical properties, synthesis methodologies, analytical characterization, and its strategic application in research and development.

Core Identifiers and Chemical Structure

A precise understanding of a compound's identifiers is the foundation of all research, ensuring accuracy in procurement, documentation, and regulatory compliance.

Nomenclature and Registration

-

Systematic IUPAC Name : (2R)-2-amino-2-(3-chlorophenyl)acetic acid

-

Common Synonyms : (R)-3-Chlorophenylglycine, D-2-Amino-2-(3-chlorophenyl)acetic acid, Glycine, 2-(m-chlorophenyl)-,D-[1]

-

CAS Number :

Molecular Formula and Weight

-

Molecular Formula : C₈H₈ClNO₂[6]

-

Molecular Weight : 185.61 g/mol [6]

-

Monoisotopic Mass : 185.0243562 Da[6]

Structural Representations

-

SMILES : ClC1=CC(=O)N)=CC=C1[1]

-

InChI Key (for (2S)-enantiomer): MGOUENCSVMAGSE-ZETCQYMHSA-N[5]

-

Chemical Structure : The molecule consists of a central α-carbon, which is a stereocenter. This carbon is bonded to four different groups:

-

A hydrogen atom

-

An amino group (-NH₂)

-

A carboxylic acid group (-COOH)

-

A 3-chlorophenyl group

-

The "(2R)" designation specifies the absolute stereochemistry at this α-carbon according to the Cahn-Ingold-Prelog priority rules.

Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for handling, storage, reaction setup, and quality control. While specific experimental data for the (2R)-enantiomer is sparse in public literature, the following table consolidates data from closely related analogs and computational predictions to provide a reliable profile.

Physicochemical Data Summary

| Property | Value / Information | Source / Comment |

| Appearance | White to off-white crystalline solid. | General observation for phenylglycine derivatives. |

| Melting Point | 145-150°C (for the related (R)-4-chlorophenyl isomer).[7] | The melting point for the 3-chloro isomer is expected to be in a similar range. |

| pKa Values | ~1.8 - 2.2 (Carboxylic Acid), ~9.0 - 9.5 (Ammonium) | Typical pKa values for phenylglycine derivatives.[8][9] |

| Solubility | Soluble in water and alcohol solvents; insoluble in non-polar solvents like hexane.[7] | Zwitterionic nature enhances solubility in polar protic solvents. |

| Storage | Store at 2-8°C, sealed, protected from light and moisture.[4] Some suppliers indicate room temperature storage is acceptable.[1] | For long-term stability, refrigerated and inert conditions are recommended. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Computationally derived property.[6] |

| LogP | -1.1 | Computationally derived property.[6] |

Expected Spectroscopic Data

The following data is projected based on the analysis of related structures, such as 3-chlorophenylacetic acid and (R)-2-amino-2-(4-chlorophenyl)acetic acid.

¹H NMR (Proton NMR) Spectroscopy Solvent: D₂O or DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.0 - 5.2 | Singlet | 1H | α-CH |

| Variable | Broad Singlet | 3H | -NH₃⁺ (in D₂O, this signal will exchange) |

Causality: The aromatic region will present as a complex multiplet due to the meta-substitution pattern. The α-proton is a sharp singlet, shifted downfield by the adjacent electron-withdrawing groups (phenyl, carboxyl, and amino).

¹³C NMR (Carbon NMR) Spectroscopy Solvent: D₂O or DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~170 - 175 | C=O (Carboxyl) |

| ~135 - 140 | Aromatic (C-Cl and C-CH) |

| ~125 - 132 | Aromatic (CH) |

| ~55 - 60 | α-C |

Causality: The carboxyl carbon is the most deshielded. The aromatic carbons show distinct signals, with the carbon bearing the chlorine atom being identifiable. The α-carbon signal appears in the typical range for α-amino acids.

Mass Spectrometry (MS) Technique: Electrospray Ionization (ESI)

| m/z Value | Adduct | Expected Observation |

|---|---|---|

| 186.03 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak in positive mode. |

| 208.01 | [M+Na]⁺ | Common sodium adduct. |

| 140.04 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da) is a characteristic fragmentation pathway. |

Synthesis and Manufacturing

The generation of enantiomerically pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-trivial synthetic challenge. The primary goal is to control the stereochemistry at the α-carbon. Two field-proven strategies dominate: Asymmetric Strecker Synthesis and Enzymatic Resolution .

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[10] To achieve enantioselectivity, a chiral auxiliary is employed.

Caption: Chemoenzymatic resolution workflow.

-

Racemate Synthesis : Prepare racemic 2-amino-2-(3-chlorophenyl)acetic acid using a standard, non-asymmetric Strecker synthesis or another suitable method.

-

Derivatization : Protect the amino group of the racemic mixture, typically via acylation. For example, reacting the racemate with phenylacetyl chloride under Schotten-Baumann conditions yields racemic N-phenylacetyl-2-amino-2-(3-chlorophenyl)acetic acid.

-

Enzymatic Hydrolysis : The key step involves treating the N-acyl racemate with an immobilized enzyme, such as Penicillin G Acylase (PGA). [11]In an aqueous buffer, the enzyme will selectively hydrolyze the acyl group from one enantiomer (e.g., the S-enantiomer) while leaving the other untouched. [11][12]4. Separation : At the end of the reaction, the mixture contains the deprotected (S)-amino acid and the unreacted N-acyl-(R)-amino acid. These two compounds have different physicochemical properties (e.g., solubility at different pH values) and can be separated by extraction.

-

Deprotection : The isolated N-acyl-(R)-amino acid is then chemically hydrolyzed (e.g., with acid) to remove the acyl group and yield the final, enantiomerically pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid. The unwanted (S)-enantiomer can be racemized and recycled. [11]

Analytical Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Chiral HPLC utilizes a stationary phase that is itself chiral. This Chiral Stationary Phase (CSP) forms transient, diastereomeric complexes with the enantiomers of the analyte. [11]Because these diastereomeric complexes have different energies of interaction, one enantiomer is retained on the column longer than the other, resulting in their separation.

-

Column : Polysaccharide-based CSPs (e.g., Chiralpak series with cellulose or amylose derivatives) are highly effective for separating amino acid derivatives. [13]Ligand exchange columns are also commonly used for underivatized amino acids. [2]* Mobile Phase : A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typical for normal-phase chiral chromatography. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape. [13]* Detection : UV detection is standard, typically monitored at a wavelength where the phenyl ring absorbs (e.g., 220-254 nm).

-

Quantification : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Caption: Standard workflow for e.e. determination by Chiral HPLC.

Reactivity and Applications in Drug Development

Chemical Reactivity and Handling in Synthesis

(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a bifunctional molecule. Its reactivity is dominated by the nucleophilic amino group and the electrophilic carboxylic acid group.

-

Amine Group Reactivity : The -NH₂ group readily undergoes acylation, alkylation, and sulfonylation. In peptide synthesis, it is the site of amide bond formation.

-

Carboxylic Acid Group Reactivity : The -COOH group can be converted to esters, amides, or acid chlorides, or it can be reduced to an alcohol.

In multi-step syntheses, it is often necessary to temporarily block one functional group to allow selective reaction at the other. This is a cornerstone of modern organic synthesis. [14][15]

-

Amine Protection :

-

Boc (tert-butyloxycarbonyl) : Installed using Boc-anhydride. Stable to base and hydrogenolysis but cleaved under acidic conditions (e.g., TFA). [16] * Fmoc (9-fluorenylmethyloxycarbonyl) : Installed using Fmoc-Cl or Fmoc-OSu. Stable to acid but cleaved under mild basic conditions (e.g., piperidine). [16]* Carboxylic Acid Protection :

-

Methyl or Ethyl Esters : Formed under Fischer esterification conditions (alcohol, acid catalyst). Cleaved by saponification (base hydrolysis). [16] * Benzyl Esters : Installed similarly to alkyl esters. Offers the advantage of being removable under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to many other protecting groups. [16][17]

-

Role in Drug Discovery and Development

Non-proteinogenic amino acids like (2R)-2-amino-2-(3-chlorophenyl)acetic acid are of high value in medicinal chemistry for several reasons:

-

Chiral Scaffolding : It provides a rigid, stereodefined scaffold to which other pharmacophoric elements can be attached. The specific (R)-configuration can ensure a precise three-dimensional orientation of substituents, which is often critical for binding to a biological target such as an enzyme or receptor.

-

Metabolic Stability : The presence of the chlorine atom on the phenyl ring can significantly alter the molecule's electronic properties and lipophilicity. Halogenation is a common strategy to block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's in vivo half-life.

-

Structural Mimicry : It can act as a constrained analog of natural amino acids like phenylalanine or tyrosine, potentially leading to antagonist or inhibitor activity.

-

Key Intermediate : Chiral chlorophenylglycine derivatives are known intermediates in the synthesis of major pharmaceuticals. For instance, the related (S)-2-amino-2-(2-chlorophenyl)acetic acid is a cornerstone intermediate for the blockbuster antiplatelet drug, clopidogrel. [18]This highlights the industrial importance of this class of molecules.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification : The hydrochloride salt is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [19]* Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes.

-

Skin : Wash off with soap and plenty of water.

-

Inhalation : Move the person into fresh air.

-

Ingestion : Rinse mouth with water. Do not induce vomiting.

-

Seek medical attention if any symptoms persist.

Conclusion

(2R)-2-amino-2-(3-chlorophenyl)acetic acid is more than just a chemical compound; it is an enabling tool for the creation of novel, stereochemically defined molecules with potential therapeutic value. Its synthesis requires careful control of stereochemistry, typically achieved through asymmetric Strecker reactions or enzymatic resolutions. Its purity is rigorously assessed by chiral HPLC. For researchers and drug development professionals, a thorough understanding of this molecule's properties, synthesis, and reactivity is essential for leveraging its full potential as a strategic building block in the design and synthesis of next-generation pharmaceuticals.

References

- BenchChem. (2025). Technical Support Center: Protecting Group Strategies for ((3-Chlorophenyl)sulfonyl)glycine. BenchChem.

- NROChemistry. (n.d.). Strecker Synthesis.

- ChemicalBook. (n.d.). (2r)-2-amino-2-(3-bromo-2-chlorophenyl)acetic acid.

- Labsolu. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

- Vedejs, E., & Jure, M. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- ChemicalBook. (n.d.). 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 3-Chlorophenylacetic acid. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid. PubChem Compound Database.

- ChemScene. (n.d.). 25698-37-7 | (R)-2-Amino-2-(3-chlorophenyl)acetic acid.

- ResearchGate. (2025). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.

- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.

- Google Patents. (n.d.). EP0350811A2 - Enzymatic resolution process.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- ResearchGate. (2025). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase.

- Organic Chemistry Portal. (n.d.). Protecting Groups.

- BuyersGuideChem. (n.d.). R-3-Chlorophenylglycine methyl ester | 1213851-82-1.

- Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride.

- ChemicalBook. (n.d.). 3-Chlorophenylacetic acid(1878-65-5) 1H NMR spectrum.

- SynArchive. (n.d.). Protecting Groups List.

- PubChemLite. (n.d.). N-(3-chlorophenyl)glycine (C8H8ClNO2).

- Moldovan, P., et al. (n.d.). DYNAMIC ENZYMATIC RESOLUTION OF SOME NON-PROTEINOGENIC AMINO ACIDS.

- Ascendex Scientific, LLC. (n.d.). 2-amino-2-(3-chlorophenyl)acetic acid.

- GlpBio. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid.

- Ravasio, N., & Rossi, M. (1992). Protection (and Deprotection)

- National Center for Biotechnology Information. (n.d.). L-3-Chlorophenylglycine. PubChem Compound Database.

- Santa Cruz Biotechnology. (n.d.). DL-(3-Chlorophenyl)glycine | CAS 7292-71-9.

- Stolz, A., & Eppinger, C. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.

- ChemBK. (2024). (R)-4-chlorophenyl glycine.

- ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.

- Manchester Organics. (n.d.). (2R)-2-Amino-2-phenyl-acetic acid.

- Simson Pharma Limited. (n.d.). 3-chlorophenylglycine | CAS No- 7292-71-9.

- Sigma-Aldrich. (n.d.). (2-((2-CHLOROBENZYLIDENE)AMINO)PHENYL)ACETIC ACID.

- SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- BuyersGuideChem. (n.d.). 3-Chlorophenylglycine suppliers and producers.

- Williams, R. (2022).

- Williams, R. (n.d.).

- SpectraBase. (n.d.). [[(3-CHLOROPHENYL)-METHYL]-AMINO]-ACETIC-ACID - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 13. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR [m.chemicalbook.com]

- 14. Protective Groups [organic-chemistry.org]

- 15. synarchive.com [synarchive.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. 2-amino-2-(3-chlorophenyl)acetic acid – Ascendex Scientific, LLC [ascendexllc.com]

- 19. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological and Synthetic Profile of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a chiral non-proteinogenic amino acid. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to critically apply this knowledge in their work.

Section 1: Introduction and Physicochemical Properties

(2R)-2-amino-2-(3-chlorophenyl)acetic acid, a derivative of glycine, is a crucial chiral building block in modern organic and medicinal chemistry.[1] Its significance lies in its application in asymmetric synthesis, enabling the creation of enantiomerically pure compounds for various applications, including pharmaceuticals and agrochemicals.[1] The presence of a chlorine atom on the phenyl ring at the meta position influences the molecule's electronic properties and can enhance metabolic stability and lipophilicity in derivative compounds.

Table 1: Physicochemical Properties of (2R)-2-amino-2-(3-chlorophenyl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| CAS Number | 25698-37-7 | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not consistently reported | |

| Solubility | Sparingly soluble in water | [4] |

| XLogP3 | -1.1 | [2] |

Section 2: Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid is a critical process, as the biological activity of its downstream products is often stereospecific. The primary challenge lies in controlling the stereochemistry at the α-carbon.

Synthetic Pathways

The synthesis of the racemic mixture of 2-amino-2-(3-chlorophenyl)acetic acid can be achieved through various classical methods for amino acid synthesis, such as the Strecker synthesis or modifications thereof.

Enantiomeric Resolution: A Critical Step

Given that many synthetic routes yield a racemic mixture, the resolution of enantiomers is paramount. Enzymatic resolution has emerged as a highly efficient and environmentally friendly method.

Figure 1: A generalized workflow for the enzymatic resolution of racemic 2-amino-2-(3-chlorophenyl)acetic acid.

Protocol: Enzymatic Resolution of Racemic 2-amino-2-(3-chlorophenyl)acetic acid

-

N-Acetylation: The racemic amino acid is first converted to its N-acetyl derivative using a suitable acetylating agent (e.g., acetic anhydride) under basic conditions. This step is crucial as it provides a substrate for the stereoselective enzyme.

-

Enzymatic Hydrolysis: The racemic N-acetyl derivative is then subjected to enzymatic hydrolysis. An enzyme such as penicillin acylase is often employed due to its stereoselectivity. The enzyme specifically hydrolyzes the N-acetyl group from one enantiomer (in this case, the (2R)-enantiomer), leaving the other enantiomer (the (2S)-N-acetyl derivative) unreacted.

-

Separation: The resulting mixture contains the free (2R)-amino acid and the unreacted (2S)-N-acetyl amino acid. These two compounds have different physical properties (e.g., solubility, acidity) and can be separated using standard techniques like extraction or crystallization.

-

Racemization and Recycling (Optional): To improve the overall yield, the undesired (2S)-N-acetyl enantiomer can be racemized back to the racemic mixture and recycled into the resolution process.

Section 3: Biological Activity and Applications

While (2R)-2-amino-2-(3-chlorophenyl)acetic acid is primarily recognized as a chiral intermediate, understanding its potential intrinsic biological activity and the activities of its derivatives is crucial for drug development professionals.

Direct Biological Activity: An Area for Further Research

Currently, there is a lack of extensive public data on the direct pharmacological or toxicological effects of (2R)-2-amino-2-(3-chlorophenyl)acetic acid itself. Most available information categorizes it as a glycine derivative, with general statements about the ergogenic and physiological effects of amino acid derivatives.[4]

Role as a Precursor in Neurologically Active Compounds

The primary biological relevance of (2R)-2-amino-2-(3-chlorophenyl)acetic acid stems from its use in the synthesis of compounds targeting the central nervous system (CNS). Its incorporation into more complex molecules is suggestive of a pharmacophore that interacts with neurological targets. The 3-chlorophenyl moiety is a common feature in CNS-active drugs.

Inferred Biological Activity from Derivatives

The biological activity of compounds derived from (2R)-2-amino-2-(3-chlorophenyl)acetic acid provides valuable insights into its potential applications.

-

Antimicrobial and Antifungal Activity: Amide derivatives of structurally related chlorophenyl compounds have demonstrated significant antimicrobial and antifungal properties. For instance, various N-arylcinnamamides containing chloro-substituents have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacterial strains.[5][6][7] This suggests that amides derived from (2R)-2-amino-2-(3-chlorophenyl)acetic acid could be explored as potential anti-infective agents.

-

Potential GABA Receptor Modulation: Given its structural similarity to other amino acid neurotransmitters and its application in CNS drug discovery, there is a plausible, though not yet directly demonstrated, interaction with receptors such as the GABA receptors. The GABAergic system is a major inhibitory neurotransmitter system in the brain, and its modulation can lead to anxiolytic, anticonvulsant, and sedative effects. Further investigation into the interaction of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and its simple derivatives with GABA receptors is a promising area of research.

Table 2: Investigated Biological Activities of Structurally Related Compounds

| Compound Class | Biological Activity | Potential Application | Source |

| N-arylcinnamamides (with chloro-substituents) | Antibacterial (including MRSA), Antimycobacterial | Infectious Diseases | [5][6][7] |

| Morpholino-2-acetic acid derivatives | GABA(B) receptor antagonism | Neurological Disorders | [8] |

| 3-Acylamino-2-aminopropionic acid derivatives | Partial agonism at the glycine site of the NMDA receptor | Neurological Disorders | [9] |

Section 4: Future Research Directions and Conclusion

(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a valuable chiral synthon with significant potential in drug discovery. While its primary role to date has been as a building block for more complex molecules, the biological activities of its derivatives suggest that the core structure itself may possess untapped therapeutic potential.

Key areas for future investigation include:

-

Direct Pharmacological Profiling: A thorough in vitro and in vivo investigation of the direct biological effects of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is warranted. This should include screening against a panel of CNS receptors, particularly GABA and glutamate receptors.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of simple derivatives (e.g., amides and esters) would help to elucidate the key structural features required for any observed biological activity.

-

Toxicological Assessment: A comprehensive toxicological profile is necessary to establish the safety of this compound and its derivatives for potential therapeutic use.

References

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. 2022;23(6):3159. Available from: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available from: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. ResearchGate. Available from: [Link]

-

(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Lead Sciences. Available from: [Link]

-

Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI. Available from: [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available from: [Link]

-

2-Amino-2-(3-chlorophenyl)acetic acid. PubChem. Available from: [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.

-

Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. PubMed. Available from: [Link]

-

Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. PubMed Central. Available from: [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Available from: [Link]

-

(r)-2-Amino-2-(4-chlorophenyl)acetic acid. PubChem. Available from: [Link]

-

Special Issue: Development of Asymmetric Synthesis. PubMed Central. Available from: [Link]

-

(S)-2-Amino-2-(3-chlorophenyl)acetic acid. AA Blocks. Available from: [Link]

-

Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain. PubMed. Available from: [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available from: [Link]

-

Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. MDPI. Available from: [Link]

-

Changing properties of GABA(A) receptor-mediated signaling during early neocortical development. PubMed. Available from: [Link]

-

Microscopic kinetics and energetics distinguish GABA(A) receptor agonists from antagonists. PubMed Central. Available from: [Link]

-

Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available from: [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (2R)-2-amino-2-(3-chlorophenyl)acetic Acid: Synthesis, Characterization, and Applications

This guide provides an in-depth technical review of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic, chiral amino acid. It serves as a critical building block in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. We will explore its fundamental properties, delve into robust methodologies for its enantioselective synthesis, discuss its applications, and provide detailed protocols for its characterization.

Introduction and Strategic Importance

(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a synthetic α-amino acid derivative distinguished by a chlorine atom at the meta-position of the phenyl ring and a specific (R)-stereoconfiguration at the α-carbon. In the landscape of drug discovery and development, the demand for enantiomerically pure intermediates is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.

This compound's value lies in its role as a chiral building block.[1] Its structure offers a versatile scaffold for chemists to construct more complex, stereochemically defined molecules. By incorporating (2R)-2-amino-2-(3-chlorophenyl)acetic acid into synthetic pathways, researchers can efficiently produce enantioenriched target compounds, accelerating the development of new drugs and other biologically active agents.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. The key identifiers and computed properties for (2R)-2-amino-2-(3-chlorophenyl)acetic acid are summarized below.

| Property | Value | Source |

| CAS Number | 25698-37-7 | [2] |

| Molecular Formula | C₈H₈ClNO₂ | [2][3] |

| Molecular Weight | 185.61 g/mol | [2][3] |

| IUPAC Name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

| Synonyms | D-2-(m-chlorophenyl)glycine, (R)-Amino-(3-chloro-phenyl)-acetic acid | [2] |

| SMILES | ClC1=CC(N)=CC=C1 | [2] |

| Physical Form | Powder | [4] |

| Storage | Store at room temperature, sealed in a dry environment | [2][5] |

Synthesis and Enantiomeric Resolution

The primary challenge in synthesizing (2R)-2-amino-2-(3-chlorophenyl)acetic acid is achieving high enantiomeric purity. While numerous methods exist for α-amino acid synthesis, they often yield a racemic mixture (an equal mix of R and S enantiomers). Therefore, a resolution step is critical. Enzymatic kinetic resolution is a preferred industrial method due to its high selectivity, mild reaction conditions, and environmental compatibility.

The Rationale for Enzymatic Kinetic Resolution

This technique leverages the stereospecificity of enzymes, which can selectively catalyze a reaction on one enantiomer in a racemic pair, leaving the other enantiomer untouched. For resolving amino acids, a common strategy involves first protecting the amine group (e.g., via N-acetylation) of the racemic mixture. An acylase or lipase enzyme is then introduced, which selectively hydrolyzes the acetyl group from one enantiomer (e.g., the S-enantiomer). This chemical modification creates a significant difference in the physical properties (like solubility) between the N-acetylated (R)-enantiomer and the free-amino (S)-enantiomer, allowing for their separation. The final step involves the deprotection (deacetylation) of the isolated N-acetylated (R)-enantiomer to yield the desired product.

General Workflow for Enantiomeric Resolution

The following diagram illustrates the logical flow of a typical enzymatic resolution process designed to isolate the (R)-enantiomer.

Caption: Workflow for the enzymatic resolution of (2R)-2-amino-2-(3-chlorophenyl)acetic acid.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is a self-validating system for obtaining the target compound. Each step includes checkpoints and expected outcomes.

Materials:

-

Racemic 2-amino-2-(3-chlorophenyl)acetic acid

-

Acetic anhydride

-

Sodium bicarbonate

-

Immobilized Penicillin G Acylase

-

Ethyl acetate

-

Hydrochloric acid (6M)

-

Sodium hydroxide (2M)

-

Deionized water

Protocol:

-

N-Acetylation of the Racemic Amino Acid: a. Suspend 100 g of racemic 2-amino-2-(3-chlorophenyl)acetic acid in 500 mL of deionized water. b. Cool the mixture to 5-10 °C in an ice bath. c. While stirring vigorously, add 60 mL of acetic anhydride dropwise. d. Simultaneously, add 2M sodium hydroxide solution as needed to maintain the pH between 8.0 and 8.5. e. After the addition is complete, allow the reaction to stir at room temperature for 2 hours. f. Acidify the solution to pH 2 with 6M HCl. The N-acetylated product will precipitate. g. Filter the precipitate, wash with cold water, and dry under vacuum to yield N-acetyl-(R,S)-2-amino-2-(3-chlorophenyl)acetic acid. Validation: Confirm structure via ¹H NMR.

-

Enzymatic Kinetic Resolution: a. Prepare a buffered solution at pH 7.5. b. Suspend 50 g of the N-acetylated racemic compound in 1 L of the buffer. c. Add 5 g of immobilized Penicillin G Acylase. d. Stir the mixture at 30 °C. Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining substrate via chiral HPLC. e. The reaction is complete when approximately 50% conversion is achieved (typically 12-24 hours), indicating that most of the S-enantiomer has been hydrolyzed.

-

Separation of Enantiomers: a. Filter off the immobilized enzyme for reuse. b. Cool the reaction mixture to 10 °C and acidify to pH 5.0 with 6M HCl. c. Extract the mixture three times with 500 mL portions of ethyl acetate. The desired N-acetyl-(R)-enantiomer will move to the organic phase, while the hydrolyzed (S)-amino acid will remain in the aqueous phase. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude N-acetyl-(R)-2-amino-2-(3-chlorophenyl)acetic acid. Validation: Confirm high e.e. (>98%) via chiral HPLC.

-

Deprotection (Acid Hydrolysis): a. Reflux the crude N-acetyl-(R)-enantiomer in 250 mL of 6M HCl for 4 hours. b. Cool the solution and evaporate the solvent under reduced pressure. c. Re-dissolve the residue in a minimum amount of hot water and adjust the pH to the isoelectric point (approx. pH 6) with a suitable base to precipitate the final product. d. Filter the solid, wash with cold ethanol, and dry under vacuum to yield pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid. Validation: Final confirmation of structure, purity, and e.e. via NMR and chiral HPLC.

Applications in Drug Development

Chiral amino acids like this one are foundational to modern medicine. Their incorporation into drug candidates is a key strategy for achieving target specificity and improving therapeutic indices.

Case Study: The Importance of Chiral Purity

While specific drugs derived from the (2R)-3-chloro isomer are proprietary or in early development, the critical role of this compound class can be illustrated by a close analogue. (S)-2-amino-2-(2-chlorophenyl)acetic acid is a key precursor in the synthesis of Clopidogrel, a widely used antiplatelet agent.[6] The therapeutic efficacy of Clopidogrel is intrinsically tied to its specific (S)-stereochemistry, highlighting why access to enantiomerically pure building blocks is non-negotiable in pharmaceutical manufacturing.[6]

Logical Pathway from Building Block to API

The diagram below outlines the strategic role of a chiral intermediate in the drug development pipeline.

Caption: The logical progression from a chiral building block to a therapeutic outcome.

Analytical Characterization

Rigorous analytical control is essential to verify the identity, purity, and stereochemical integrity of the final product.

| Parameter | Method | Typical Conditions & Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure and connectivity of the molecule. |

| Purity | High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with 0.1% trifluoroacetic acid. Purpose: To determine chemical purity by separating the main compound from any synthetic impurities. |

| Enantiomeric Excess (e.e.) | Chiral HPLC | Column: Chiral stationary phase (e.g., cellulose or amylose-based). Mobile Phase: Isocratic mixture of hexane/isopropanol with a small amount of an acidic or basic modifier. Purpose: To separate and quantify the (R) and (S) enantiomers, ensuring the final product meets stereochemical purity requirements (typically >99% e.e.). |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on data for structurally similar compounds, (2R)-2-amino-2-(3-chlorophenyl)acetic acid should be handled with care.[4]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation[4] |

| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation[4] |

| Respiratory Irritant | GHS07 | Warning | H335: May cause respiratory irritation[4] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

- 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem.

- 119565-00-3 | (S)-2-Amino-2-(3-chlorophenyl)acetic acid - A2B Chem.

- 25698-37-7 | (R)-2-Amino-2-(3-chlorophenyl)acetic acid | ChemScene.

- (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride - Lead Sciences.

- The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies - NINGBO INNO PHARMCHEM CO.,LTD.

- (2R)-2-amino-2-(2-chlorophenyl)acetic acid - Sigma-Aldrich.

- US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)

- EP0350811A2 - Enzymatic resolution process - Google P

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-2-amino-2-(2-chlorophenyl)acetic acid | 86169-24-6 [sigmaaldrich.com]

- 5. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Mechanism of Action of GABA-B Receptor Positive Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic transmission. While direct agonists of the GABA-B receptor have therapeutic potential, their clinical utility is often limited by side effects and the development of tolerance. Positive allosteric modulators (PAMs) of the GABA-B receptor represent a promising alternative therapeutic strategy. These molecules do not activate the receptor directly but rather enhance the effect of the endogenous ligand, GABA. This guide provides a comprehensive overview of the mechanism of action of GABA-B receptor PAMs, detailing their interaction with the receptor, the downstream signaling consequences, and the experimental methodologies used to characterize their activity. While the specific compound (2R)-2-amino-2-(3-chlorophenyl)acetic acid is identified as a glycine derivative, its direct action as a GABA-B PAM is not established in the current literature.[1][2] Therefore, this guide will focus on the well-characterized mechanisms of prototypical GABA-B PAMs to provide a foundational understanding for researchers in the field.

Introduction: The GABA-B Receptor System

The inhibitory effects of GABA in the central nervous system are mediated by two main classes of receptors: GABA-A and GABA-B.[3][4] GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) responsible for slower and more prolonged inhibitory signaling.[3][5]

GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[5] The GABA-B1 subunit is responsible for binding the endogenous ligand GABA, while the GABA-B2 subunit is required for G-protein coupling and signaling. Functionally, GABA-B receptors are coupled to pertussis toxin-sensitive Gαi/o proteins.[6] Activation of these receptors leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors.[6]

The primary downstream effects of GABA-B receptor activation include:

-

Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic membrane.[6]

-

Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits presynaptic VGCCs (N-type and P/Q-type), which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.[6][7]

These actions collectively lead to a reduction in neuronal excitability and synaptic transmission, highlighting the importance of the GABA-B receptor system in maintaining the balance of excitation and inhibition in the brain.

The Concept of Positive Allosteric Modulation

Positive allosteric modulators (PAMs) are compounds that bind to a site on a receptor that is distinct from the orthosteric binding site of the endogenous ligand.[8] Unlike direct agonists, PAMs do not activate the receptor on their own. Instead, they enhance the affinity and/or efficacy of the endogenous agonist, in this case, GABA.[9] This modulatory action offers several potential therapeutic advantages over orthosteric agonists:

-

Spatio-temporal precision: The effect of a PAM is dependent on the presence of the endogenous ligand. This means that the enhancement of GABA-B receptor signaling will primarily occur in regions and at times of active GABAergic transmission, preserving the natural physiological patterns of neuronal activity.

-

Reduced side effects and tolerance: By potentiating the effect of endogenous GABA rather than causing persistent receptor activation, PAMs may have a lower propensity to induce receptor desensitization and tolerance.[10][11] This could lead to a better side-effect profile compared to direct agonists.[9][11]

Molecular Mechanism of Action of GABA-B Receptor PAMs

GABA-B receptor PAMs bind within the transmembrane domain of the GABA-B2 subunit. This binding induces a conformational change in the receptor complex that enhances the ability of GABA to bind to the GABA-B1 subunit and/or increases the efficiency of G-protein coupling upon GABA binding.

One of the most well-studied GABA-B PAMs is rac-BHFF.[9][12][13][14][15] Studies with this compound have demonstrated that it increases the potency and efficacy of GABA at the GABA-B receptor.[14] For instance, in GTPγ[35S] binding assays, rac-BHFF has been shown to increase the potency of GABA by over 15-fold.[13][14]

The downstream consequences of this positive allosteric modulation are an amplification of the canonical GABA-B receptor signaling pathways. This leads to a more robust inhibition of adenylyl cyclase, greater activation of GIRK channels, and more profound inhibition of presynaptic calcium channels.

Signaling Pathway of GABA-B Receptor Positive Allosteric Modulation

Figure 1. Signaling pathway of GABA-B receptor positive allosteric modulation.

Experimental Protocols for Characterizing GABA-B PAMs

A variety of in vitro and in vivo assays are employed to identify and characterize the mechanism of action of GABA-B receptor PAMs.

In Vitro Assays

4.1.1. Radioligand Binding Assays

-

Objective: To determine if a compound binds to the GABA-B receptor and to characterize its binding affinity.

-

Methodology:

-

Prepare cell membranes from a cell line expressing recombinant GABA-B receptors or from brain tissue.

-

Incubate the membranes with a radiolabeled GABA-B receptor antagonist, such as [3H]CGP54626.

-

Add increasing concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

4.1.2. GTPγ[35S] Binding Assay

-

Objective: To assess the functional activity of a compound at the GABA-B receptor by measuring G-protein activation.

-

Methodology:

-

Prepare cell membranes expressing GABA-B receptors.

-

Incubate the membranes with GDP and the non-hydrolyzable GTP analog, GTPγ[35S].

-

Add a fixed concentration of GABA in the presence of increasing concentrations of the test PAM.

-

Receptor activation leads to the exchange of GDP for GTPγ[35S] on the Gα subunit.

-

Separate bound from free GTPγ[35S] by filtration.

-

Quantify the amount of bound radioactivity.

-

The potentiation of GABA-stimulated GTPγ[35S] binding by the PAM is measured as an increase in the potency (EC50) and/or efficacy (Emax) of GABA.

-

4.1.3. Electrophysiological Recordings

-

Objective: To measure the effect of a compound on GABA-B receptor-mediated ion channel activity in neurons.

-

Methodology (Whole-cell patch-clamp):

-

Prepare acute brain slices or cultured neurons.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply a GABA-B receptor agonist, such as baclofen, to activate GIRK channels, which will be observed as an outward current.

-

Co-apply the test PAM with baclofen.

-

An enhancement of the baclofen-induced outward current indicates positive allosteric modulation.

-

In Vivo Assays

4.2.1. Rodent Models of Anxiety and Depression

-

Objective: To evaluate the anxiolytic and antidepressant-like effects of GABA-B PAMs.

-

Methodology (Elevated Plus Maze):

-

Administer the test compound to rodents.

-

Place the animal in the center of an elevated plus maze, which consists of two open and two closed arms.

-

Record the time spent in and the number of entries into the open and closed arms for a set period.

-

An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

4.2.2. Models of Neuropathic Pain

-

Objective: To assess the analgesic properties of GABA-B PAMs.

-

Methodology (Chronic Constriction Injury Model):

-

Surgically induce a neuropathy in one hind paw of a rodent.

-

Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

-

Administer the test compound.

-

Re-evaluate the paw withdrawal threshold.

-

An increase in the paw withdrawal threshold indicates an analgesic effect.[12]

-

4.2.3. Models of Substance Use Disorders

-